Substitution Pattern vs. Calculated Physicochemical Descriptors
The 2,3-dimethylphenyl substitution pattern is predicted to partition differently into lipid environments compared to the 2,4- and 2,5-dimethylphenyl regioisomers. Calculated logP values for the target compound and its regioisomers (all C13H19N, MW 189.30) provide a baseline differentiation in lipophilicity that directly impacts membrane permeability, protein binding, and assay interference potential [1][2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | 2-(2,3-Dimethylphenyl)-4-methylpyrrolidine: cLogP ~3.2; tPSA ~12.0 Ų |
| Comparator Or Baseline | 2-(2,4-Dimethylphenyl)-4-methylpyrrolidine (CAS 603068-17-3): cLogP ~3.2; tPSA ~12.0 Ų; 2-(2,5-Dimethylphenyl)-4-methylpyrrolidine (CAS 603068-18-4): cLogP ~3.2; tPSA ~12.0 Ų; 4-Methyl-2-phenylpyrrolidine (CAS 891763-13-6): cLogP ~2.7; tPSA ~12.0 Ų |
| Quantified Difference | Identical cLogP and tPSA across regioisomers by simple fragment-based algorithms; however, experimentally measured logD7.4 and chromatographic hydrophobicity index (CHI) values are expected to diverge due to differential intramolecular shielding of the pyrrolidine NH by ortho-methyl groups, as documented for analogous aniline and pyridine series. |
| Conditions | Calculated using fragment-based methods (e.g., Crippen, Viswanadhan); no experimental logD7.4 data located for head-to-head comparison. |
Why This Matters
When selecting among dimethylphenyl-pyrrolidine regioisomers for a medicinal chemistry campaign, the 2,3-substitution pattern positions a methyl group ortho to the pyrrolidine attachment point, potentially slowing metabolic N-dealkylation and altering CYP enzyme inhibition profiles relative to isomers lacking this ortho-methyl group—a difference invisible to simple cLogP algorithms [1].
- [1] PubChem. 2-(2,4-Dimethylphenyl)-4-methylpyrrolidine (CID computed properties). National Library of Medicine. (2025). View Source
- [2] ZINC Database. ZINC03704241 (Pyrrolidine, 2-(2,5-dimethylphenyl)-4-methyl- (9CI)). (2025). View Source
